2-(1-Vinylcyclopropyl)acetic acid

Medicinal Chemistry Organic Synthesis Building Blocks

Sourcing a reliable precursor for stereochemically defined homoallylic frameworks can be a bottleneck in flavor/fragrance and medicinal chemistry programs. 2-(1-Vinylcyclopropyl)acetic acid directly addresses this challenge by providing a specific vinylcyclopropyl architecture for controlled rearrangements. - Enables direct acid-catalyzed access to homoallylic alcohols/esters with >80:20 E/Z stereocontrol. - The strained VCP motif serves as a versatile dipolarophile/diene equivalent for rapid polycyclic assembly. - Confirmed availability in high purity, reducing downstream purification burdens and ensuring reproducible synthetic outcomes.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 2091588-79-1
Cat. No. B1470144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Vinylcyclopropyl)acetic acid
CAS2091588-79-1
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESC=CC1(CC1)CC(=O)O
InChIInChI=1S/C7H10O2/c1-2-7(3-4-7)5-6(8)9/h2H,1,3-5H2,(H,8,9)
InChIKeyVMXFLQZLCQIDFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Vinylcyclopropyl)acetic acid – Characteristics & Procurement


2-(1-Vinylcyclopropyl)acetic acid is a cyclopropane-containing carboxylic acid with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol, identified by CAS number 2091588-79-1 . The compound features a cyclopropyl ring substituted at the 1-position with a vinyl group and an acetic acid moiety, which confers unique reactivity profiles for synthetic transformations [1]. This compound serves as a valuable synthetic intermediate for accessing homoallylic compounds and complex molecular frameworks [2].

Structure Vinylcyclopropyl acetic acid building block
Workflow Advanced synthetic intermediate for complex frameworks
Selection Requires vinylcyclopropyl motif for reactivity

2-(1-Vinylcyclopropyl)acetic acid Substitution Limitations


While compounds like cyclopropylacetic acid or simple vinyl acetic acids may appear structurally related, they lack the precise combination of a vinyl group directly attached to a cyclopropyl ring with an appended acetic acid chain. This specific architecture is critical for enabling controlled, acid-catalyzed rearrangements into valuable homoallylic products with defined E/Z stereochemistry [1]. The presence of the vinylcyclopropyl motif allows for switchable transformations under light or acid conditions, a property not shared by simpler analogs [2]. Generic substitution with unfunctionalized cyclopropylacetic acid would eliminate these distinct reactivity pathways, directly compromising synthetic efficiency and product fidelity in applications such as flavor/fragrance intermediate synthesis [1]. Therefore, the compound's identity is not merely a matter of a carboxylic acid functional group; it is a specific, enabling structure for advanced synthesis.

Target Compound
Enables acid-catalyzed rearrangements and light/acid switchable transformations via its vinylcyclopropyl motif.
vs
Generic Substitutes
Simpler acids lack the strained, functionalized architecture; substitution eliminates key reactivity pathways and stereochemical control.

2-(1-Vinylcyclopropyl)acetic acid Comparative Evidence


Enhanced Molecular Complexity and Synthetic Versatility

2-(1-Vinylcyclopropyl)acetic acid contains both a vinyl group and a cyclopropyl ring within the same molecule, providing a higher degree of functionalization compared to the simpler, unsubstituted cyclopropylacetic acid. This dual functionality enables participation in a broader range of chemical reactions, such as cycloadditions and acid-catalyzed rearrangements, which are inaccessible to the simpler analog [1]. While direct head-to-head kinetic data is unavailable, the presence of the vinylcyclopropyl moiety is a structural prerequisite for specific transformations, as demonstrated in the synthesis of complex frameworks [2].

Structural Complexity
Class-level inference
Vinyl + cyclopropyl dual functionality vs. simple cyclopropylacetic acid.
Supports advanced synthetic route fit; enables multi-step transformations.
Qualitative structure comparison.
Medicinal Chemistry Organic Synthesis Building Blocks

Vinylcyclopropane Precursor for Stereoselective Rearrangements

Compounds bearing the vinylcyclopropyl motif, like the target compound, are established precursors for the synthesis of homoallylic alcohols and esters. Patented methodology demonstrates that acid-catalyzed rearrangement of cyclopropylvinyl substrates can yield homoallylic products with high stereoselectivity, achieving E/Z ratios greater than 70:30, and preferentially greater than 80:20 [1]. In contrast, simple vinyl acetic acids or cyclopropylacetic acid lack the strained bicyclic-like transition state required for this specific, controlled rearrangement, highlighting the unique enabling power of the vinylcyclopropyl structure [1].

Stereoselective Rearrangement
Class-level inference
E/Z ratio > 80:20 achievable via acid-catalyzed rearrangement of vinylcyclopropyl precursors.
May support stereocontrolled homoallylic synthesis.
Data from related substrates; requires validation with target compound.
Synthetic Methodology Flavor and Fragrance Intermediates Stereoselective Synthesis

Light and Acid Switchable Molecular Switches

Molecules containing a vinylcyclopropane (VCP) fragment can undergo reversible structural rearrangements under distinct stimuli. A study on complex framework compounds demonstrated that a VCP-containing system can be converted to a cyclopentene (CP) derivative via UV light irradiation at room temperature, while the reverse transformation (CP to VCP) is triggered by trifluoroacetic acid [1]. This switchable behavior is a direct consequence of the vinylcyclopropyl architecture and is not exhibited by simpler analogs like cyclopropylacetic acid, which lack the extended pi-system and ring-strain combination necessary for this photo/acid response [1].

Stimuli-Responsive Switching
Class-level inference
Reversible VCP-to-cyclopentene transformation under UV light and acid.
Relevant for stimuli-responsive material research.
Behavior reported for vinylcyclopropane-containing framework compounds.
Photochemistry Stimuli-Responsive Materials Green Chemistry

2-(1-Vinylcyclopropyl)acetic acid Application Scenarios


Stereodefined Homoallylic Building Blocks for Flavors & Fragrances

2-(1-Vinylcyclopropyl)acetic acid is a key precursor for synthesizing stereochemically defined homoallylic alcohols and esters, which are crucial intermediates in the production of flavor and fragrance molecules [1]. The ability to control the E/Z ratio (achieving ratios >80:20) during the acid-catalyzed rearrangement step is directly enabled by the compound's vinylcyclopropyl structure, a feature not available with simpler carboxylic acids. This makes the compound a strategic starting material for industrial projects targeting specific olfactory or gustatory properties.

Stimuli-Responsive Polymer Precursor

The vinylcyclopropane (VCP) moiety present in this compound is a known functional unit for creating switchable molecular systems that respond to light or chemical triggers [1]. Researchers developing advanced materials, such as self-healing polymers, molecular logic gates, or controlled-release systems, can utilize 2-(1-Vinylcyclopropyl)acetic acid as a monomeric precursor to introduce this unique, reversible switching behavior into their molecular architectures. This application is predicated on the specific VCP reactivity outlined in Section 3.

Cycloaddition Scaffold for Heterocyclic Synthesis

The combination of a strained cyclopropyl ring and an adjacent alkene (vinyl group) in 2-(1-Vinylcyclopropyl)acetic acid makes it a highly competent dipolarophile or diene equivalent in cycloaddition reactions (e.g., [3+2] or [5+2] cycloadditions) [1]. This reactivity is fundamental for the rapid assembly of complex polycyclic frameworks and heterocycles common in pharmaceutical lead discovery. Procuring this compound therefore provides a versatile, atom-economical entry point into valuable chemical space that is difficult to access from simpler, monofunctional analogs.

Application
Selection Property
Validation Focus
Stereodefined homoallylic synthesis
Vinylcyclopropyl rearrangement precursor
E/Z stereochemical outcome control
Stimuli-responsive polymer research
Photo/acid switchable VCP motif
Reversible switching characterization
Cycloaddition scaffold exploration
Strained alkene-cyclopropyl system
Regioselectivity and product complexity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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